molecular formula C11H13ClN2 B8324943 5-Chloro-N-methyl-1H-indole-3-ethanamine

5-Chloro-N-methyl-1H-indole-3-ethanamine

Cat. No.: B8324943
M. Wt: 208.69 g/mol
InChI Key: IAKXKRUMJQNZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N-methyl-1H-indole-3-ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in a variety of natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-methyl-1H-indole-3-ethanamine typically involves the chlorination of N-methyl-1H-indole-3-ethanamine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-methyl-1H-indole-3-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-N-methyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. In biological systems, it may act as an agonist or antagonist, modulating the activity of neurotransmitter receptors or inhibiting enzyme function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-methyl-1H-indole-3-ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and may influence its interaction with biological targets, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-(5-chloro-1H-indol-3-yl)-N-methylethanamine

InChI

InChI=1S/C11H13ClN2/c1-13-5-4-8-7-14-11-3-2-9(12)6-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3

InChI Key

IAKXKRUMJQNZEL-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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